

# Adjusting Tedizolid dosage for subjects with renal impairment

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# Tedizolid Dosage in Renal Impairment: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **Tedizolid** dosage adjustments in subjects with renal impairment, based on current clinical data. The following information, presented in a question-and-answer format, addresses key considerations for utilizing **Tedizolid** in this specific patient population.

## **Frequently Asked Questions (FAQs)**

Q1: Is a dose adjustment for **Tedizolid** required for patients with renal impairment?

No, a dose adjustment for **Tedizolid** is not necessary for patients with any degree of renal impairment, including those with severe renal impairment or end-stage renal disease (ESRD) requiring hemodialysis.[1][2][3][4][5][6][7] Clinical studies have demonstrated that the pharmacokinetics of **Tedizolid** are not significantly altered by impaired renal function.[1][8]

Q2: How do the pharmacokinetics of **Tedizolid** differ in subjects with severe renal impairment compared to healthy subjects?

The pharmacokinetic profile of **Tedizolid** remains largely unchanged in individuals with severe renal impairment.[8] Following a single 200 mg intravenous dose of **tedizolid** phosphate, the peak plasma concentration (Cmax) was nearly identical, and the total drug exposure (AUC)







was only about 8-10% lower in subjects with severe renal impairment (eGFR <30 mL/min/1.73 m²) compared to healthy controls.[6][8]

Q3: What is the impact of hemodialysis on **Tedizolid** clearance?

Hemodialysis does not lead to a meaningful removal of **Tedizolid** from the systemic circulation. [6] Studies have shown that less than 10% of a **Tedizolid** dose is removed during a 4-hour hemodialysis session.[8] Consequently, no dose adjustment or supplemental dosing is required after a hemodialysis session.[2][3][4]

Q4: What was the clinical efficacy of **Tedizolid** in patients with renal impairment in major clinical trials?

Post-hoc analysis of two Phase 3 clinical trials for acute bacterial skin and skin structure infections (ABSSSI) showed no difference in clinical response rates between patients treated with **Tedizolid** and those treated with linezolid, regardless of their renal function status (normal, stage 2, or stage 3-4 chronic kidney disease).[9]

## **Quantitative Data Summary**

The following table summarizes the key pharmacokinetic parameters of **Tedizolid** in subjects with severe renal impairment and those undergoing hemodialysis, as compared to healthy control subjects.



Parameter	Healthy Controls	Severe Renal Impairment (eGFR <30 mL/min/1.73 m²)	End-Stage Renal Disease (on Hemodialysis)
Tedizolid Dose	200 mg IV (single dose)	200 mg IV (single dose)	200 mg IV (single dose)
Cmax	Nearly identical to severe renal impairment group	Geometric mean ratio of 0.994 (90% CI: 0.777 to 1.273) compared to controls	~15% higher peak concentration compared to controls[8]
AUC₀-∞	-	Geometric mean ratio of 0.925 (90% CI: 0.698 to 1.227) compared to controls	~9% lower AUC compared to controls[8]
Removal by Hemodialysis	Not Applicable	Not Applicable	<10% of the dose removed during a 4- hour session[8]

## **Experimental Protocols**

The pharmacokinetic data for **Tedizolid** in subjects with renal impairment was primarily derived from an open-label, single-dose, parallel-group study (NCT01452828).[1][8][10]

#### Study Design:

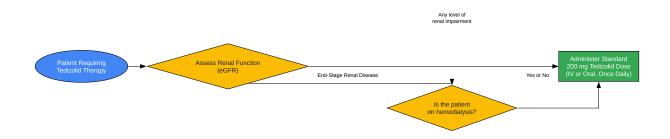
- Objective: To evaluate the pharmacokinetics of a single intravenous dose of tedizolid
  phosphate in subjects with severe renal impairment and in subjects with end-stage renal
  disease requiring hemodialysis, compared to matched healthy control subjects.
- Population:
  - Subjects with severe renal impairment (eGFR <30 mL/min/1.73 m<sup>2</sup>).
  - Subjects with end-stage renal disease requiring long-term hemodialysis.



- Healthy control subjects matched for age, gender, and BMI to the renally impaired subjects.
- Intervention: A single 200 mg intravenous dose of tedizolid phosphate was administered as
  a 1-hour infusion. Subjects on hemodialysis received two separate single doses, one before
  and one after a hemodialysis session, in a crossover fashion.[8]
- Pharmacokinetic Sampling: Serial plasma samples were collected from each participant at predefined time points before and after the drug infusion to determine the plasma concentration of **Tedizolid** over time.

# Logical Workflow for Tedizolid Dosing in Renal Impairment

The decision-making process for dosing **Tedizolid** in patients with renal impairment is straightforward, as illustrated by the following workflow diagram.



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Caption: Workflow for **Tedizolid** dosage determination in patients with renal impairment.



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